3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide
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Overview
Description
3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanohydrazide: is a chemical compound with the following structural formula:
C35H36F3N3O4
It consists of 81 atoms and has a molecular weight of 619.673 g/mol. The compound is also known by its PDB ID: 471 . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Research on this compound is limited, but it holds potential in several fields:
Chemistry: Its unique structure may inspire new synthetic methodologies.
Biology: It could serve as a probe for studying biological processes.
Medicine: Investigating its pharmacological properties may reveal therapeutic applications.
Industry: If scalable synthesis methods are developed, it could find use in materials science or drug discovery.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Further research is necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Remember that scientific advancements continually evolve, so staying up-to-date with the latest research is crucial
Properties
CAS No. |
618443-91-7 |
---|---|
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-(1-oxo-4-phenylphthalazin-2-yl)propanehydrazide |
InChI |
InChI=1S/C17H16N4O2/c18-19-15(22)10-11-21-17(23)14-9-5-4-8-13(14)16(20-21)12-6-2-1-3-7-12/h1-9H,10-11,18H2,(H,19,22) |
InChI Key |
ZDIDWDUGLADZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NN |
Origin of Product |
United States |
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